4-Nitro-(2-methylaminoethoxy)benzene
Overview
Description
4-Nitro-(2-methylaminoethoxy)benzene (4-NMEB) is a chemical compound belonging to the class of nitroaromatic compounds. It is an aromatic heterocyclic compound with a nitro group attached to a benzene ring. 4-NMEB has a wide range of applications in the fields of synthetic organic chemistry, materials science, and medicinal chemistry. It is used as a starting material for the synthesis of other compounds, as a reagent for catalytic transformations, and as a ligand for metal-catalyzed reactions. 4-NMEB has also been used to study the mechanism of action of certain enzymes and drugs, and to investigate the biochemical and physiological effects of certain compounds.
Scientific Research Applications
Large On-Off Ratios and Negative Differential Resistance in Molecular Electronic Devices
A molecule with a nitroamine redox center, closely related to 4-Nitro-(2-methylaminoethoxy)benzene, was used in a molecular electronic device, demonstrating significant negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1 (Chen et al., 1999).
Room-Temperature Negative Differential Resistance in Nanoscale Molecular Junctions
Devices incorporating similar molecular structures exhibited negative differential resistance at room temperature with an on-off peak-to-valley ratio in excess of 1000:1 at low temperature, showing promise for use in molecular electronics (Junjie Chen et al., 2000).
Synthesis and Intermediate Applications
Synthesis of Oxygen-Functionalized Aromatic Compounds
A method for synthesizing 4H-1,2-benzoxazine derivatives, with various electron-withdrawing substituents on the benzene ring, including nitro groups, was developed. The synthesized compounds can serve as potent intermediates for oxygen-functionalized aromatic compounds (Satoshi Nakamura et al., 2003).
Formation of 4H-1,2-benzoxazines by Intramolecular Cyclization of Nitroalkanes
The scope and mechanism of intramolecular cyclization reactions of methyl 3-aryl-2-nitropropionates to give 4H-1,2-benzoxazines were studied, highlighting the oxygen functionalization of the aromatic ring wherein the oxygen atom is derived from the nitro group in the molecule (Satoshi Nakamura et al., 2007).
Chemical Analysis and Chromatography
Determination of Anti-inflammatory Methanesulfonanilide in Plasma
A high-speed liquid chromatographic method was developed for the determination of 4-nitro 2-phenoxymethanesulfonanilide in plasma, showcasing the potential of 4-Nitro-(2-methylaminoethoxy)benzene derivatives in analytical chemistry (S. F. Chang et al., 1977).
Safety And Hazards
properties
IUPAC Name |
N-methyl-2-(4-nitrophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-7-14-9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWNEHIJLURBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485309 | |
Record name | 4-nitro-(2-methylaminoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-(2-methylaminoethoxy)benzene | |
CAS RN |
60814-17-7 | |
Record name | N-Methyl-2-(4-nitrophenoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60814-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-nitro-(2-methylaminoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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